2,3-Dichloro-4-(trifluoromethoxy)phenol
Description
Properties
IUPAC Name |
2,3-dichloro-4-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXSVNXVMKKLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-(trifluoromethoxy)phenol typically involves the reaction of 2,3-dichlorophenol with trifluoromethoxy reagents under controlled conditions. One common method includes the use of trifluoromethyl etherification reactions, where 2,3-dichlorophenol is treated with trifluoromethyl ether in the presence of a base such as sodium hydride .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. Techniques such as recrystallization and distillation are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2,3-Dichloro-4-(trifluoromethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-(Trifluoromethoxy)phenol (CAS 828-27-3)
- Structure : Lacks chlorine substituents, with only a -OCF₃ group at the 4-position.
- Properties : Boiling point = 80°C (15 mmHg), density = 1.375 g/cm³ .
- Comparison: The absence of chlorine atoms reduces steric hindrance and electron-withdrawing effects, leading to lower acidity (pKa ~8–9) compared to 2,3-dichloro-4-(trifluoromethoxy)phenol (predicted pKa ~7.2) .
3-Chloro-4-(trifluoromethoxy)phenol (CAS 1000339-94-5)
- Structure : Single chlorine at the 3-position.
- Molecular Formula : C₇H₄ClF₃O₂.
- Comparison: The mono-chloro derivative exhibits lower electrophilicity and reduced steric effects compared to the dichloro analog. This may influence reactivity in coupling reactions or biological activity .
Substituent Type and Functional Group Impact
4-Chloro-3-(trifluoromethyl)phenol (CAS 570391-18-3)
- Structure : Replaces -OCF₃ with -CF₃ at the 4-position.
- Similarity Score: 0.89 (structural similarity to this compound) .
- Comparison : The -CF₃ group is less polarizable than -OCF₃, reducing hydrogen-bonding capacity and solubility in polar solvents.
Hydroxytriclabendazole (CAS 948-71-0)
- Structure: Features a benzimidazole-oxy substituent in addition to 2,3-dichloro-phenol.
- Molecular Formula : C₁₇H₁₄Cl₂N₂O₇S.
- Comparison : The benzimidazole moiety enhances biological activity (e.g., anthelmintic properties) but reduces volatility and increases molecular weight significantly .
Physicochemical and Functional Differences
Q & A
Q. What are the recommended synthetic routes for 2,3-Dichloro-4-(trifluoromethoxy)phenol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves halogenation and trifluoromethoxy functionalization of phenolic precursors. For example:
- Friedel-Crafts alkylation or electrophilic substitution can introduce the trifluoromethoxy group at the para position .
- Sequential chlorination (using Cl2 or SO2Cl2) at the 2- and 3-positions requires careful temperature control (0–5°C) to avoid over-chlorination .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (>95% by area) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography : For definitive structural confirmation, use SHELX software for refinement .
- Spectroscopy :
- <sup>19</sup>F NMR (δ -55 to -60 ppm for CF3O) and <sup>13</sup>C NMR (C-F coupling ~35 Hz) confirm substitution patterns .
- FT-IR : Detect O-H stretches (~3200 cm<sup>−1</sup>) and C-F vibrations (1100–1200 cm<sup>−1</sup>) .
- Quantitative analysis : Folin-Ciocalteu assay measures phenolic content (λ = 765 nm) .
Q. What are the key safety and toxicity considerations for handling this compound?
Methodological Answer:
- Toxicity : Chlorophenols are associated with hepatotoxicity and carcinogenicity. Perform in vitro cytotoxicity assays (e.g., HepG2 cells, IC50 determination) .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in amber glass to prevent photodegradation .
Advanced Research Questions
Q. How do substituents (Cl, CF3O) influence the compound’s reactivity in nucleophilic/electrophilic reactions?
Methodological Answer:
- Electronic effects : The electron-withdrawing CF3O group deactivates the aromatic ring, directing electrophiles to the meta position.
- Kinetic studies : Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict regioselectivity .
- Experimental validation : Perform nitration (HNO3/H2SO4) and monitor product ratios via LC-MS .
Q. What strategies are effective for studying its interactions with biological macromolecules (e.g., enzymes, DNA)?
Methodological Answer:
- Enzyme inhibition assays : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .
- Docking simulations : Use AutoDock Vina to model binding to DNA G-quadruplexes or protein active sites. Validate with SPR (surface plasmon resonance) .
- Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze oxidized products via HRMS .
Q. How can environmental persistence and degradation pathways be analyzed?
Methodological Answer:
- Photodegradation : Expose to UV light (254 nm) in aqueous solution and track half-life via GC-MS. Major products include 2,3-dichlorohydroquinone and trifluoroacetate .
- Microbial degradation : Use soil slurry assays (Pseudomonas spp.) with LC-TOF to identify dehalogenated metabolites .
- QSAR modeling : Predict bioaccumulation potential using logP (estimated 3.8) and molecular volume .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
